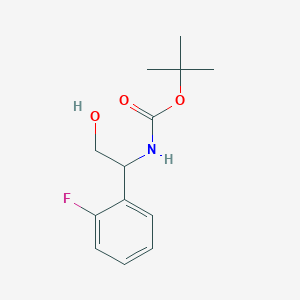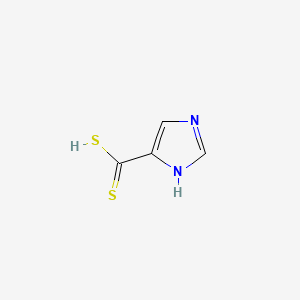
2-Methyl-3-Methoxyaniline hydrochlorIde
Vue d'ensemble
Description
2-Methyl-3-Methoxyaniline hydrochloride is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol. It is widely used in various scientific experiments and industries due to its unique chemical properties.
Mécanisme D'action
Target of Action
2-Methyl-3-Methoxyaniline hydrochloride, also known as 3-Methoxy-2-methylaniline hydrochloride, is a chemical compound used in various chemical reactions. Similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
It’s worth noting that amines, in general, are known to be good nucleophiles due to the lone pair of electrons on the nitrogen atom . They can react with electrophiles in several polar reactions .
Biochemical Pathways
It’s important to note that amines can participate in a variety of biochemical reactions, including the formation of oximes and hydrazones .
Result of Action
Amines, in general, are known to participate in a variety of chemical reactions, leading to the formation of new compounds .
Analyse Biochimique
Biochemical Properties
2-Methyl-3-Methoxyaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, it can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver and kidney damage . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal model.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites. The compound can also affect the activity of other enzymes involved in metabolic pathways, such as those in the glycolytic and tricarboxylic acid (TCA) cycles.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm or nucleus, depending on its chemical properties and the presence of targeting signals.
Subcellular Localization
The subcellular localization of this compound can significantly influence its activity and function. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-Methoxyaniline hydrochloride typically involves the methylation of aniline derivatives. One efficient method includes the use of cyclometalated ruthenium complexes to catalyze the methylation of anilines with methanol under mild conditions (60°C) with NaOH as the base . This hydrogen autotransfer procedure is practical and produces N-methylanilines selectively.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using similar catalytic processes. The use of transition metal catalysts, such as ruthenium complexes, allows for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-Methoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted aniline derivatives, quinones, and amine compounds.
Applications De Recherche Scientifique
2-Methyl-3-Methoxyaniline hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of biological pathways and enzyme interactions.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
- 3-Methoxyaniline hydrochloride
- 2-Methyl-4-Methoxyaniline
- 2-Methyl-3-Chloroaniline
Comparison: 2-Methyl-3-Methoxyaniline hydrochloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution and oxidation reactions, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
3-methoxy-2-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-7(9)4-3-5-8(6)10-2;/h3-5H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYDLKIDPJRLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680533 | |
| Record name | 3-Methoxy-2-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857195-15-4 | |
| Record name | 3-Methoxy-2-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B3029949.png)










![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)


